molecular formula C19H12N2O3S2 B2556237 (Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one CAS No. 641997-29-7

(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one

Cat. No. B2556237
CAS RN: 641997-29-7
M. Wt: 380.44
InChI Key: GJVVUSQHWVZEJW-IDUWFGFVSA-N
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that have been studied for their potential biological activities, including antimicrobial and antifungal properties .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine (such as indole) with a carbonyl compound to form an imine, which is then reacted with a sulfur-containing compound to form the thiazolidinone .

Scientific Research Applications

Synthetic Methodologies and Chemical Utilities

The synthesis of complex molecules often involves strategic methodologies that can facilitate the creation of compounds with significant biological activities. The literature review by Ibrahim (2011) discusses synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, highlighting the importance of o-phenylenediamines in the synthesis of heterocyclic compounds, which could relate to the structural manipulation of compounds like "(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one" (Ibrahim, 2011).

Biological Activities of Structurally Related Compounds

Research on benzothiazole derivatives and thiazolidinediones has revealed a broad spectrum of biological activities, indicating their potential in therapeutic applications. Sumit et al. (2020) provided an overview of benzothiazole's pharmacological activities, including antimicrobial and antitumor effects. Similarly, Singh et al. (2022) reviewed the diverse biological activities of 2,4-thiazolidinediones, emphasizing their roles as antimicrobial, anticancer, and antidiabetic agents. These reviews suggest the potential biological relevance of structurally related compounds to "this compound" (Sumit, Kumar, & Mishra, 2020); (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Chemical Defense and Anticancer Potential

The review by Buonanno et al. (2020) on climacostol and its analogues discusses the use of these compounds in chemical defense by ciliated protozoans and their effectiveness as antimicrobial and anticancer agents. This underscores the potential of structurally complex molecules for pharmacological applications, which may extend to compounds like "this compound" (Buonanno, Catalani, Cervia, Cimarelli, Marcantoni, & Ortenzi, 2020).

Advances in Synthetic and Green Chemistry

In the realm of synthetic chemistry, the development of environmentally friendly methodologies for the synthesis of pharmacologically relevant compounds is of great interest. Santos, Jones Junior, and Silva (2018) provided insights into the synthetic development of 1,3-thiazolidin-4-ones, highlighting the green methodologies that could be applicable to the synthesis and functionalization of compounds similar to "this compound" (Santos, Jones Junior, & Silva, 2018).

Mechanism of Action

The mechanism of action of thiazolidinones is not fully understood, but they are thought to interact with biological targets such as enzymes or receptors, leading to their potential biological activities .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S2/c22-18-17(7-11-9-20-14-4-2-1-3-13(11)14)26-19(25)21(18)12-5-6-15-16(8-12)24-10-23-15/h1-9,22H,10H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJKHKHOEIPBPG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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